methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 120034-05-1) is a brominated dihydropyridine derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . Structurally, it features:
- A methyl ester at position 2.
- A bromine atom at position 3.
- A methyl group at the N1 position of the pyridone ring.
This compound is a light-sensitive solid requiring storage in an inert atmosphere at room temperature . Its hazards include skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) .
Properties
CAS No. |
1220422-00-3 |
|---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
ZOTAJZWTPXSWNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the chemical structure of dihydropyridines can enhance their antibacterial activity, making them potential candidates for developing new antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer potential. The structural features of this compound allow it to interact with cellular pathways involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its role as a lead compound in anticancer drug development .
Synthesis and Chemical Reactions
This compound serves as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis. The compound can be synthesized from methyl 2-hydroxy-5-bromonicotinate through a series of chemical transformations involving bromination and esterification processes .
Agrochemical Applications
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics may allow it to function as an effective agent against specific pests and weeds. Preliminary studies suggest that modifications to the pyridine ring can enhance its herbicidal activity, making it a candidate for further exploration in agricultural chemistry .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibiotic agent .
Case Study 2: Anticancer Activity
In another study published in Cancer Research, this compound was tested on human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential utility in cancer therapy .
Mechanism of Action
The mechanism by which methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydropyridine derivatives share a common 2-oxo-1,2-dihydropyridine core but differ in substituents, significantly altering their physical, chemical, and biological properties. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Dihydropyridine Derivatives
Key Comparisons:
However, fluorine’s electronegativity may enhance stability and metabolic resistance in drug design . Brominated analogs (e.g., CAS 36404-89-4) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated derivatives .
Ester vs. Carboxylic Acid :
- Methyl/ethyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., CAS 36404-89-4), influencing membrane permeability in biological systems .
- Carboxylic acids can form salts for improved solubility but may require protective group strategies during synthesis .
Synthetic Utility :
- Bromine at position 5 (target compound) allows functionalization via palladium-catalyzed couplings, whereas fluorine (CAS 1214332-43-0) is less reactive in such transformations .
- Ethyl ester derivatives (e.g., compound 8) exhibit lower melting points than methyl esters, reflecting differences in crystallinity .
Biological Activity: Hydroxyl or methoxy groups on benzoyl-substituted derivatives (e.g., compound 5o in ) enhance hydrogen-bonding interactions, critical for antimicrobial activity . The target compound’s bromine may confer unique bioactivity profiles compared to non-halogenated analogs, though direct studies are needed .
Biological Activity
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 120034-05-1) is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
- Molecular Formula : C7H6BrNO3
- Molecular Weight : 232.03 g/mol
- Structural Representation :
- SMILES: CN1C=C(C(=CC1=O)C(=O)O)Br
- InChI Key: AJSDEQNLENCSFU-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1 μg/mL |
| Escherichia coli | 1 μg/mL | 2 μg/mL |
| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |
These findings suggest that the compound has potential as a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18 | Inhibition of PI3K/Akt pathway |
The anticancer activity is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of dihydropyridine compounds, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like Ciprofloxacin .
Cytotoxicity Assessment
In a cytotoxicity study involving normal human cell lines, this compound showed low toxicity with an IC50 value greater than 60 μM. This suggests a favorable safety profile for potential therapeutic applications .
Preparation Methods
Reaction Conditions and Mechanism
A mixture of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid (27.8 g), concentrated sulfuric acid (3.0 mL), methanol (500 mL), and benzene (300 mL) is refluxed for 2.5 hours. A Dean-Stark trap is employed to remove water via azeotropic distillation, driving the esterification to completion. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group.
Yield and Purification
After 28 hours of reflux, the solvent is evaporated under reduced pressure, and the residue is suspended in cold water. Unreacted starting material is removed by filtration, and the filtrate is extracted with methylene chloride. Recrystallization from benzene yields methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as a white solid with a 64% yield.
| Parameter | Value |
|---|---|
| Starting Material | 1,2-Dihydro-2-oxo-3-pyridinecarboxylic acid |
| Catalyst | H₂SO₄ |
| Solvent | Methanol, benzene |
| Temperature | Reflux |
| Yield | 64% |
Bromination at the 5-Position
| Parameter | Value |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | Reflux |
| Yield | 47% |
| Parameter | Value |
|---|---|
| Methylating Agent | CH₃I |
| Base | NaH |
| Solvent | DMF |
| Temperature | 0–25°C |
| Yield (Hypothetical) | 60–70% |
Alternative Synthetic Routes
Route A: Direct N-Methylation Prior to Bromination
An alternative strategy involves methylating the nitrogen of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate before bromination. This approach could simplify purification, as the methyl group may reduce the compound’s polarity. However, bromination of the N-methylated intermediate may require adjusted conditions due to altered electronic effects.
Route B: One-Pot Bromination and Methylation
A hypothetical one-pot procedure using NBS and a methylating agent (e.g., dimethyl sulfate) could streamline synthesis. However, competing reactions between bromination and methylation agents necessitate careful optimization of stoichiometry and temperature.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Sequential Esterification → Bromination → Methylation | High purity at each stage | Lengthy, multiple purification steps |
| Pre-Methylation → Bromination | Simplified final steps | Potential lower bromination yield |
| One-Pot Synthesis | Reduced time and cost | Risk of side reactions |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors could enhance the efficiency of bromination and methylation steps. Automated systems with in-line analytics (e.g., HPLC) would ensure consistent product quality. Solvent recovery systems for methylene chloride and DMF are essential to minimize environmental impact.
Q & A
Q. How can researchers optimize the synthesis of methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate to minimize by-product formation?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloronicotinic acid derivatives with brominated aniline intermediates under reflux conditions in the presence of catalysts like pyridine and p-toluenesulfonic acid ( ). To minimize by-products, control reaction parameters such as stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine), solvent polarity (water or methanol), and reflux time (overnight reactions may reduce impurities). Monitoring via TLC or HPLC during synthesis is critical .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers). For example, -NMR signals near δ 8.42–8.36 ppm indicate pyridine protons, while δ 5.31 ppm corresponds to methylene bridges ().
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯O interactions) to confirm planar molecular conformations (dihedral angles <10°) .
- Mass Spectrometry : Confirm molecular weight (e.g., 242.25 g/mol for related esters) and fragmentation patterns .
Q. How can researchers analyze tautomerism in dihydropyridine derivatives like this compound?
Methodological Answer: Tautomerism (e.g., lactam vs. enol forms) is assessed via:
- X-ray Diffraction : Crystallographic data reveal bond lengths (C=O vs. C–OH) and hydrogen-bonding networks favoring the keto-amine tautomer .
- Spectroscopic Comparison : IR spectroscopy identifies carbonyl stretches (~1700 cm), while -NMR detects NH protons absent in enol forms .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization reactions involving brominated dihydropyridine carboxylates?
Methodological Answer: Cyclization often proceeds via intramolecular nucleophilic attack. For example, bromine at position 5 can act as a leaving group, enabling ring closure under basic conditions. Computational studies (DFT) can model transition states, while kinetic isotope effects (KIE) experiments validate proposed mechanisms .
Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated derivatives, the C5 position often shows higher reactivity due to electron-withdrawing effects.
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .
Q. What are the implications of metal coordination on the biological or catalytic activity of this compound?
Methodological Answer: Transition metals (e.g., Cu, Fe) can coordinate with the carbonyl and pyridine nitrogen, altering redox properties. Synthesize metal complexes (e.g., 3d-metal chelates) and evaluate via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V) .
Q. How can researchers assess the compound’s stability under varying pH or temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC (e.g., ester hydrolysis to carboxylic acid).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar dihydropyridines) .
Q. What strategies mitigate challenges in synthesizing derivatives with modified substituents (e.g., replacing bromine with other halogens)?
Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups. Optimize catalytic systems (Pd(PPh)/base) and protect reactive sites (e.g., ester groups) during functionalization .
Q. How does hydrogen-bonding influence supramolecular assembly in crystalline forms?
Methodological Answer: X-ray data reveal that N–H⋯O hydrogen bonds (2.8–3.0 Å) form centrosymmetric dimers, while π-π stacking (3.4–3.6 Å) stabilizes layered structures. Solvent polarity (e.g., MeOH vs. DMF) can modulate crystal morphology .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC values against targets like EGFR or CDK2.
- Antimicrobial Screening : Perform microdilution assays (MIC values) against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
